1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-23-14-18(17-6-4-5-7-19(17)23)22-20(24)21-13-12-15-8-10-16(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHGLVHUMBRIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has garnered attention in scientific research due to its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula for 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea is , with a molecular weight of approximately 337.423 g/mol. The structure includes an indole ring and a methoxyphenethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2 |
| Molecular Weight | 337.423 g/mol |
| CAS Number | 922940-07-6 |
The biological activity of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of various enzymes, thereby preventing substrate binding and catalytic activity.
- Receptor Modulation : It may also interact with receptor sites, influencing signal transduction pathways that are crucial in cellular responses.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human cancer cell lines, treatment with 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
The compound has also demonstrated potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Research Findings:
In vitro assays revealed that 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in managing conditions characterized by chronic inflammation.
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in treating bacterial infections.
Anticancer Activity
The anticancer potential of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea has been explored through various studies:
- Study on Cancer Cell Lines : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as A431 human epidermoid carcinoma cells. The compound exhibited an IC50 value comparable to standard chemotherapeutic agents, indicating its potential as a therapeutic agent.
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways related to cell growth and survival. The indole ring is known for its ability to interact with various enzymes and receptors, potentially leading to the inhibition of cancer cell proliferation.
Case Studies
Q & A
Q. What advanced separation techniques purify complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Isolate isomers using chiral columns (e.g., amylose-based).
- Countercurrent chromatography (CCC) : Separate polar by-products without irreversible adsorption .
- Crystallization screening : Optimize solvent/antisolvent ratios for high-purity crystals, as in ’s azetidinone derivatives .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
